N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE
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Overview
Description
N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the third position and a methyl group on the nitrogen atom. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Mechanism of Action
Target of Action
Compounds similar to N-Methyl-3-fluorobenzylamine Hydrochloride often target monoamine transporters, particularly those for dopamine and norepinephrine .
Mode of Action
These compounds typically act as releasing agents or reuptake inhibitors for monoamines, increasing the concentration of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
The increased concentration of monoamines can affect various biochemical pathways, particularly those involved in mood regulation, reward, and executive functions .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
The increased concentration of monoamines can lead to heightened alertness, increased energy, elevated mood, and decreased appetite. It can also result in adverse effects such as insomnia, anxiety, and cardiovascular complications .
Action Environment
Factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of these compounds. For example, acidic environments can increase the rate of degradation, while certain substances can interact with the compound, potentially altering its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorobenzyl chloride with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to crystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-METHYL-3-CHLOROBENZYLAMINE HYDROCHLORIDE: Similar structure but with a chlorine atom instead of fluorine.
N-METHYL-4-FLUOROBENZYLAMINE HYDROCHLORIDE: Fluorine atom at the fourth position instead of the third.
N-METHYL-3-BROMOBENZYLAMINE HYDROCHLORIDE: Bromine atom instead of fluorine.
Uniqueness
N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE is unique due to the presence of the fluorine atom at the third position, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous .
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDXZDQDUZPTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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